molecular formula C19H15BrN2OS B4998359 1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone

1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone

Cat. No. B4998359
M. Wt: 399.3 g/mol
InChI Key: MGCWHSKKCHTHGG-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone selectively inhibits glutaminase activity by binding to the C-terminal domain of the enzyme. This binding results in a conformational change in the enzyme, leading to reduced glutaminase activity. The inhibition of glutaminase activity by this compound leads to reduced glutamine consumption and increased dependence on glucose metabolism in cancer cells, ultimately leading to cell growth inhibition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of glutaminase activity by this compound leads to reduced glutamine consumption and increased dependence on glucose metabolism in cancer cells. This shift in metabolism has been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it readily available for research purposes. This compound has also been shown to selectively inhibit glutaminase activity in cancer cells, making it a promising therapeutic agent for cancer treatment. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. This compound has also been shown to have off-target effects, leading to potential toxicity in non-cancer cells.

Future Directions

There are several future directions for the study of 1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone. One potential direction is the development of more potent and selective glutaminase inhibitors. Another direction is the investigation of the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, for enhanced cancer treatment efficacy. Additionally, the study of this compound in other disease contexts, such as neurodegenerative diseases, could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-bromobenzaldehyde with 4-methyl-6-phenyl-2-thiouracil in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with ethyl bromoacetate to form this compound. The synthesis process of this compound has been reported in several studies, including a study by Gross et al. (2014).

Scientific Research Applications

1-(4-bromophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]ethanone has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase is known to play a critical role in cancer cell metabolism, and its inhibition has been shown to induce apoptosis in cancer cells. This compound has been shown to selectively inhibit glutaminase activity in cancer cells, leading to reduced glutamine consumption and cell growth inhibition. Several studies have reported the effectiveness of this compound in inhibiting tumor growth in various cancer types, including breast cancer, lung cancer, and glioblastoma.

properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2OS/c1-13-11-17(14-5-3-2-4-6-14)22-19(21-13)24-12-18(23)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCWHSKKCHTHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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